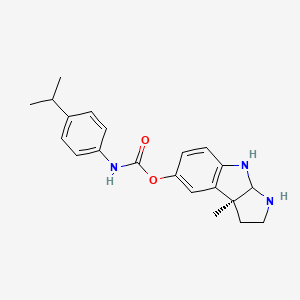

Bisnorcymserine

Description

Properties

CAS No. |

219920-81-7 |

|---|---|

Molecular Formula |

C21H25N3O2 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate |

InChI |

InChI=1S/C21H25N3O2/c1-13(2)14-4-6-15(7-5-14)23-20(25)26-16-8-9-18-17(12-16)21(3)10-11-22-19(21)24-18/h4-9,12-13,19,22,24H,10-11H2,1-3H3,(H,23,25)/t19-,21+/m1/s1 |

InChI Key |

ZIGIADNCAWZUAB-CTNGQTDRSA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N[C@@H]4[C@]3(CCN4)C |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)NC4C3(CCN4)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bisnorcymserine; N1-N8-Bisnorcymserine; N1 N8 Bisnorcymserine; N1N8Bisnorcymserine |

Origin of Product |

United States |

Foundational & Exploratory

The Double-Edged Sword: Unraveling the Role of Butyrylcholinesterase in Neurodegeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Butyrylcholinesterase (BChE), historically considered a secondary cholinesterase, is increasingly implicated as a key player in the pathogenesis of neurodegenerative diseases, most notably Alzheimer's disease (AD). Beyond its canonical role in hydrolyzing acetylcholine, BChE exhibits complex non-enzymatic functions that directly influence the core pathological hallmarks of neurodegeneration, including amyloid-beta (Aβ) plaque maturation and tau hyperphosphorylation. This technical guide synthesizes the current understanding of BChE's multifaceted role in the brain, providing a comprehensive overview for researchers, scientists, and drug development professionals. We delve into its enzymatic and non-enzymatic activities, its genetic variants as risk factors, and its intricate involvement in key signaling pathways. This guide also presents quantitative data on BChE alterations in disease states, detailed experimental protocols for its study, and visual representations of its molecular interactions, offering a foundational resource for advancing research and therapeutic strategies targeting this enigmatic enzyme.

Introduction: Beyond a Backup Enzyme

For decades, acetylcholinesterase (AChE) has been the primary focus of cholinergic research in neurodegeneration. However, a growing body of evidence has elevated butyrylcholinesterase (BChE) from a mere "pseudo"-cholinesterase to a pivotal modulator of neuropathology. In the healthy brain, BChE is predominantly found in glial cells and the white matter, with some neuronal localization in critical regions like the hippocampus, amygdala, and thalamus[1]. Its expression and activity are significantly altered in the context of neurodegenerative diseases, particularly Alzheimer's disease, where it co-localizes with amyloid plaques and neurofibrillary tangles[2].

This guide will explore the dual nature of BChE in neurodegeneration, examining both its contribution to cholinergic deficits and its non-canonical roles in protein aggregation and cellular signaling.

Enzymatic and Non-Enzymatic Functions of BChE in the Brain

BChE's influence on neurodegeneration stems from both its catalytic activity and its protein-protein interactions.

Enzymatic Role: A Co-regulator of Cholinergic Tone

While AChE is the primary enzyme responsible for the rapid hydrolysis of acetylcholine (ACh) in the synaptic cleft, BChE also contributes to the regulation of ACh levels, particularly in later stages of AD when AChE activity declines[3][4]. This compensatory role becomes crucial in the context of cholinergic therapies. Cholinesterase inhibitors (ChEIs) that dually target both AChE and BChE, such as rivastigmine, may offer broader therapeutic benefits by sustaining synaptic ACh levels more effectively throughout the disease course[3].

Non-Enzymatic Role: A Pathological Chaperone

Beyond its enzymatic function, BChE's protein structure facilitates interactions that contribute directly to the pathological cascade of Alzheimer's disease.

-

Interaction with Amyloid-Beta (Aβ): BChE is consistently found within Aβ plaques in AD brains[5]. In vitro studies have shown that BChE can influence the aggregation kinetics of Aβ. While some studies suggest BChE can attenuate fibril formation by interacting with soluble Aβ species, others propose it plays a role in the maturation of diffuse plaques into more neurotoxic, fibrillar forms[6][7]. This interaction appears to be influenced by the C-terminus of the BChE protein[6].

-

Association with Tau Pathology: BChE has also been linked to the hyperphosphorylation of tau, the primary component of neurofibrillary tangles. The presence of certain BChE genetic variants has been associated with altered levels of phosphorylated tau, suggesting a role for the enzyme in this critical aspect of AD pathology[8].

Genetic Variants of BChE and Neurodegeneration Risk

Genetic variations in the BCHE gene can significantly impact an individual's susceptibility to and progression of neurodegenerative diseases.

-

The K-variant (BCHE-K): The most studied polymorphism is the K-variant (rs1803274), which results in a 30% reduction in BChE enzymatic activity. Meta-analyses have shown a significant association between the BCHE-K variant and an increased risk for late-onset AD, particularly in individuals who also carry the apolipoprotein E ε4 (APOE4) allele[9][10]. This synergistic interaction highlights the complex interplay of genetic factors in AD pathogenesis.

-

Other Variants: Other less common variants of the BCHE gene have also been identified and are associated with varying degrees of altered enzyme activity, further emphasizing the importance of BChE in maintaining neurological health.

Quantitative Data on BChE in Neurodegeneration

The following tables summarize key quantitative findings related to BChE in Alzheimer's disease, providing a valuable resource for comparative analysis.

Table 1: Butyrylcholinesterase Activity in Alzheimer's Disease

| Sample Type | Brain Region/Fluid | Change in AD Patients vs. Controls | Reference(s) |

| Cerebrospinal Fluid (CSF) | - | Decreased or unchanged | [6][11] |

| Brain Tissue | Hippocampus | Increased | [8] |

| Brain Tissue | Temporal Cortex | Increased | [8] |

| Brain Tissue | Entorhinal Cortex | Increased | [1] |

| Brain Tissue | Amygdala | Increased | [1] |

Table 2: IC50 Values of Common Cholinesterase Inhibitors for Butyrylcholinesterase

| Inhibitor | IC50 (µM) for Human BChE | Reference(s) |

| Rivastigmine | 0.066 - 2.5 | [9] |

| Donepezil | 7.95 - 3.44 x 10⁻⁵ | [12] |

| Galantamine | ~18.2 (comparable to rivastigmine) |

Table 3: Effect of BChE on Amyloid-β (1-40) Fibril Formation In Vitro

| BChE Concentration (µM) | Lag Time for Fibril Formation (min) | Apparent Maximal Rate (fluorescence units/min) | Reference(s) |

| 0 (Aβ alone) | 240 | 0.057 | [6] |

| 0.1 | 360 | 0.038 | [6] |

| 0.2 | 480 | 0.025 | [6] |

| 0.4 | >600 (formation prevented) | - | [6] |

Table 4: BChE-K Variant and Tau Phosphorylation

| BChE Genotype | Relative Amount of Phosphorylated Tau in Temporal Cortex (BA36) | p-value | Reference(s) |

| Wild-type | Baseline | - | [8] |

| ≥1 K-variant allele | 42% less than wild-type | 0.039 | [8] |

Key Signaling Pathways Involving BChE

BChE's influence extends to several critical signaling pathways implicated in neurodegeneration.

Cholinergic Signaling

As a cholinesterase, BChE directly modulates cholinergic signaling by hydrolyzing acetylcholine. In AD, the degeneration of cholinergic neurons leads to a decline in ACh levels, contributing to cognitive deficits. BChE's activity, which increases in the AD brain, further exacerbates this deficit.

References

- 1. The apolipoprotein E ε4 allele plays pathological roles in AD through high protein expression and interaction with butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of butyrylcholinesterase as a therapeutic target in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butyrylcholinesterase regulates central ghrelin signaling and has an impact on food intake and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apolipoprotein ε4 modulates phenotype of butyrylcholinesterase in CSF of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Butyrylcholinesterase Protein Ends in the Pathogenesis of Alzheimer’s Disease—Could BCHE Genotyping Be Helpful in Alzheimer’s Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction between Apolipoprotein E and Butyrylcholinesterase Genes on Risk of Alzheimer’s Disease in a Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Butyrylcholinesterase–Protein Interactions in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

Bisnorcymserine discovery and development history

An In-depth Technical Guide to the Discovery and Development of Bisnorcymserine

Executive Summary

This compound (BNC) is a novel, selective inhibitor of butyrylcholinesterase (BChE) developed as a potential therapeutic for Alzheimer's disease (AD). Discovered at the National Institute on Aging (NIA), BNC represents a targeted approach to AD therapy, focusing on the elevated BChE levels observed in the brains of patients with advanced AD.[1] Preclinical studies demonstrated its safety in animal models, a favorable long half-life, and its ability to improve cognition in aged rodents.[1] Subsequently, BNC entered a Phase I clinical trial to assess its safety, tolerability, and pharmacokinetics in healthy older adult volunteers.[1][2][3] This guide provides a comprehensive overview of the discovery, mechanism of action, and development history of this compound, including quantitative data, experimental protocols, and key signaling pathways.

Introduction: The Role of Cholinesterases in Alzheimer's Disease

Alzheimer's disease is characterized by a significant deficit in the neurotransmitter acetylcholine (ACh), which is crucial for memory and cognitive functions.[2] The primary strategy for symptomatic treatment of AD has been to augment the remaining cholinergic activity by inhibiting the enzymes that degrade acetylcholine.[4] There are two such enzymes, known as cholinesterases (ChEs), in the brain: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][5]

While AChE is the predominant cholinesterase in a healthy brain, its levels decrease by up to 85% in specific brain regions affected by AD.[6] Conversely, BChE levels rise as the disease progresses.[6] This shift in the AChE/BChE ratio suggests that selective inhibition of BChE could be a more effective therapeutic strategy, particularly in the later stages of AD.[1][5]

Discovery and Synthesis

This compound was discovered in the laboratory of Dr. Nigel H. Greig at the National Institute on Aging (NIA), a part of the U.S. National Institutes of Health.[1] It was developed as a cymserine analog, a class of drugs designed to be reversible and brain-specific BChE inhibitors.[3] The synthesis of this compound and other cymserine analogues was based on methods developed for the total synthesis of N¹ ,N⁸-bisnorphenserine.[7] The core structure is designed to selectively target BChE.[7]

Mechanism of Action

The primary mechanism of action of this compound is the selective, reversible inhibition of butyrylcholinesterase.[1] By inhibiting BChE, BNC increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[5][6] Preclinical studies have shown that selective BChE inhibitors can elevate brain acetylcholine levels, which is believed to be the basis for improved cognitive performance.[5][6]

Beyond its effects on acetylcholine, research suggests that this compound may also have disease-modifying properties by lowering the levels of amyloid-beta (Aβ) peptide, a key component of the amyloid plaques found in the brains of AD patients.[4][5] The proposed mechanism involves the regulation of the amyloid precursor protein (APP), from which Aβ is derived.[5]

Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound.

Preclinical and Clinical Development

Preclinical Studies

Preclinical evaluation of this compound in animal models indicated that the compound is safe, possesses a long half-life, and enhances cognition in elderly rodents.[1] These promising results supported its advancement into human clinical trials.[1]

Phase I Clinical Trial

In July 2012, QR Pharma, Inc. announced the initiation of the first human clinical trial for this compound.[1] The study was a double-blind, placebo-controlled Phase I trial conducted in collaboration with the National Institute on Aging/National Institutes of Health (NIA/NIH).[1][2] The primary objectives were to evaluate the safety, tolerability, and pharmacokinetics of single oral doses of BNC in healthy adult volunteers aged 55 and older.[2][3]

The trial employed a dose-escalation design, with each cohort consisting of eight subjects (six receiving BNC and two receiving placebo).[2] Participants were monitored for 32 hours after dosing, with a follow-up visit approximately one week later.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | Parameter | Value (nM) | Reference |

| Human Butyrylcholinesterase (BChE) | IC₅₀ | Data not specified | [4] |

| Human Butyrylcholinesterase (BChE) | Kᵢ (apparent) | 0.7 | [8] |

| Human Butyrylcholinesterase (BChE) | Kᵢ (predicted) | 0.131 | [8] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: Phase I Clinical Trial Design for this compound

| Parameter | Description |

| Study Phase | Phase I |

| Study Design | Double-blind, placebo-controlled, single ascending dose |

| Study Population | Healthy volunteers aged 55 years and older[2] |

| Dose Levels (mg) | 20, 40, 80, 120, 160, 270, 380[2] |

| Subjects per Cohort | 8 (6 active, 2 placebo)[2] |

| Primary Endpoints | Safety, Tolerability, Pharmacokinetics[2][3] |

Key Experimental Protocols

Cholinesterase Inhibition Assay (Ellman Technique)

The inhibitory activity of this compound against BChE was determined using the Ellman technique.[4][5] This spectrophotometric method measures the activity of cholinesterases.

Methodology:

-

Reagent Preparation: Prepare a solution containing the substrate (e.g., butyrylthiocholine iodide for BChE), a chromogen (5,5'-dithiobis-2-nitrobenzoic acid, DTNB), and a buffer (e.g., sodium phosphate buffer, pH 7.2).[8] To measure BChE activity specifically, a selective AChE inhibitor (e.g., BW284C51) is included.[8]

-

Enzyme and Inhibitor Incubation: Freshly prepared human plasma (as a source of BChE) is incubated with various concentrations of this compound (e.g., 0.06-2.0 nM).[4][5]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

-

Measurement: The cholinesterase hydrolyzes the thiocholine substrate, releasing thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 405-412 nm.[8]

-

Data Analysis: The rate of color change is proportional to the enzyme activity. The concentration of this compound required to inhibit 50% of the enzyme activity (IC₅₀) is then calculated.[5]

Workflow for Ellman Assay

Caption: Experimental workflow for the Ellman assay.

Conclusion and Future Directions

This compound is a rationally designed drug candidate that selectively targets butyrylcholinesterase, an enzyme of increasing interest in the pathology of Alzheimer's disease. Its development from laboratory discovery to a Phase I clinical trial highlights the potential of this therapeutic strategy. The selective inhibition of BChE may offer advantages over existing non-selective cholinesterase inhibitors, particularly for patients in advanced stages of AD. Further clinical studies will be necessary to fully elucidate the efficacy and safety profile of this compound as a treatment for Alzheimer's disease. The potential dual action of enhancing cholinergic function and reducing amyloid-beta pathology makes it a compelling candidate for further investigation.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Kinetics of human serum butyrylcholinesterase and its inhibition by a novel experimental Alzheimer therapeutic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Bisnorcymserine: A Technical Guide for Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a significant and growing global health challenge, characterized by progressive neurodegeneration and cognitive decline. While the pathological hallmarks include amyloid-beta (Aβ) plaques and neurofibrillary tangles, the "cholinergic hypothesis" remains a cornerstone of symptomatic treatment. This hypothesis posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive impairments seen in AD. Current therapies largely consist of acetylcholinesterase (AChE) inhibitors. However, as AD progresses, AChE levels tend to decline while levels of a related enzyme, butyrylcholinesterase (BChE), increase, particularly in association with plaques and tangles. This makes BChE an attractive alternative therapeutic target. Bisnorcymserine (BNC) is a novel experimental therapeutic developed as a selective inhibitor of BChE, offering a promising approach for managing AD symptoms and potentially modifying disease progression.

This technical guide provides an in-depth overview of the preclinical studies of this compound in animal models, focusing on its mechanism of action, quantitative data on its inhibitory potency, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action

This compound's primary therapeutic action is the selective inhibition of butyrylcholinesterase. Additionally, preclinical evidence suggests a secondary mechanism involving the modulation of amyloid precursor protein (APP) processing.

Selective Butyrylcholinesterase (BChE) Inhibition

BNC is a potent inhibitor of human BChE. Kinetic studies have demonstrated its high affinity for the enzyme, positioning it as a more selective and powerful inhibitor compared to its structural analogue, cymserine.[1] This selectivity is crucial, as it may offer cognitive benefits by increasing ACh levels without the adverse effects commonly associated with potent AChE inhibitors.[2]

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound against cholinesterases.

| Compound | Target Enzyme | IC50 Value | Selectivity | Reference |

| This compound (BNC) | Human Serum BChE | Potent inhibition in the 0.06–2.0 nM range | ~15-fold more selective for BChE over AChE | [1][3][4] |

| Cymserine (analogue) | BChE | Less potent than BNC | N/A | [1] |

Modulation of Amyloid Precursor Protein (APP) Processing

Beyond its primary role in cholinesterase inhibition, this compound and its analogues have been shown to influence the processing of APP.[1][2] APP can be cleaved by two main pathways: the non-amyloidogenic pathway (initiated by α-secretase), which does not produce Aβ, and the amyloidogenic pathway (initiated by β-secretase), which leads to the formation of the neurotoxic Aβ peptide. Preclinical studies suggest that BNC may decrease the production of Aβ, indicating a potential disease-modifying effect.[1]

Caption: Diagram 1: Amyloid Precursor Protein (APP) Processing Pathways.

Preclinical Efficacy in Animal Models

Preclinical studies using various animal models have been instrumental in evaluating the therapeutic potential of this compound and other selective BChE inhibitors. These studies typically involve aged animals with natural cognitive decline or transgenic models engineered to replicate AD pathology.[2] A common approach is the intracerebroventricular (i.c.v.) injection of Aβ peptide to induce cognitive deficits in mice.[5][6] In these models, selective BChE inhibitors have been shown to improve cognitive performance and ameliorate memory impairments.[2][5]

Caption: Diagram 2: Typical Preclinical Experimental Workflow.

Experimental Protocols

Standardized and reproducible protocols are critical for the preclinical evaluation of drug candidates. The following sections detail the methodologies for key experiments used in the study of this compound.

Cholinesterase Activity Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE and BChE activity and their inhibition.[7][8]

-

Principle : The assay measures the hydrolysis of a thiocholine ester substrate (e.g., acetylthiocholine or butyrylthiocholine). The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is quantified by measuring its absorbance, typically at 412 nm.

-

Reagents :

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0)

-

DTNB solution (e.g., 10 mM)

-

Substrate solution: Acetylthiocholine iodide (for AChE) or Butyrylthiocholine iodide (for BChE) (e.g., 14 mM)

-

Enzyme solution (AChE or BChE from a commercial source or tissue homogenate)

-

Test compound (this compound) at various concentrations.

-

-

Procedure (96-well plate format) :

-

To each well, add phosphate buffer, the test compound solution (or vehicle for control), and the enzyme solution.

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the substrate solution (acetylthiocholine or butyrylthiocholine).

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

The rate of reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the control (vehicle only). IC50 values are then determined by plotting percent inhibition against inhibitor concentration.

-

Animal Behavioral Testing (Morris Water Maze)

The Morris Water Maze (MWM) is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents, making it highly relevant for AD models.[9][10][11]

-

Apparatus : A large circular pool filled with opaque water (made non-toxic with tempera paint or milk powder) maintained at room temperature. A small escape platform is hidden 1-2 cm below the water's surface. The room contains various high-contrast spatial cues on the walls.

-

Procedure :

-

Acquisition Phase (e.g., 4-5 days) : Mice undergo several trials per day. For each trial, the mouse is placed into the pool from one of several predetermined starting positions. The mouse must use the distal spatial cues to locate the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system. If the mouse fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

-

Probe Trial (e.g., Day 6) : The platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The tracking system records the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact former location of the platform. This trial assesses the strength and precision of the spatial memory.

-

-

Data Analysis : Key metrics include escape latency during acquisition, time spent in the target quadrant during the probe trial, and swim speed (to control for motor deficits). Improved performance in BNC-treated animals compared to vehicle-treated controls would indicate cognitive enhancement.

Biochemical Analysis (Western Blot for APP and Aβ)

Western blotting is used to separate and identify specific proteins in a sample, such as brain tissue homogenate, to quantify levels of full-length APP and its key fragments (e.g., C99, Aβ).[12][13]

-

Principle : Proteins from brain lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies against the target protein (e.g., an antibody that recognizes the C-terminus of APP or one specific to Aβ). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is added to produce a signal that can be captured and quantified.

-

Procedure :

-

Sample Preparation : Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease inhibitors. The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis : A specific amount of total protein (e.g., 10-20 µg) from each sample is loaded onto a polyacrylamide gel (e.g., Tris-Tricine gels are often used for resolving small peptides like Aβ). An electric current is applied to separate the proteins based on their molecular weight.

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation : The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-Aβ antibody 6E10 or anti-APP C-terminal antibody). After washing, it is incubated with a species-appropriate HRP-conjugated secondary antibody.

-

Detection : After further washes, an enhanced chemiluminescence (ECL) substrate is applied to the membrane. The light signal is detected using a digital imaging system.

-

Analysis : The intensity of the protein bands is quantified using densitometry software. Levels of target proteins in BNC-treated animals are compared to controls, often normalized to a loading control protein like β-actin or GAPDH.

-

Conclusion

The preclinical data for this compound (BNC) establish it as a potent and selective inhibitor of butyrylcholinesterase. Studies in relevant animal models of cognitive decline suggest that this class of compounds can improve learning and memory. Furthermore, the potential for BNC to favorably modulate amyloid precursor protein processing provides an exciting, secondary mechanism that could offer disease-modifying benefits beyond symptomatic relief. The robust and well-defined experimental protocols outlined in this guide provide a clear framework for the continued investigation and development of BNC and other selective BChE inhibitors as a promising therapeutic strategy for Alzheimer's disease.

References

- 1. Kinetics of human serum butyrylcholinesterase and its inhibition by a novel experimental Alzheimer therapeutic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cyagen.com [cyagen.com]

- 12. 2.5. Immunoprecipitation and western blot analysis of Aβo in whole blood [bio-protocol.org]

- 13. Differential processing of amyloid precursor protein in brain and in peripheral blood leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

Bisnorcymserine: A Technical Whitepaper on its Effects on Amyloid Precursor Protein Processing

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a significant global health challenge, characterized by progressive neurodegeneration. A key pathological hallmark of AD is the extracellular deposition of amyloid-beta (Aβ) peptides, which are derived from the sequential cleavage of the Amyloid Precursor Protein (APP). Therapeutic strategies increasingly focus on modulating APP processing to reduce Aβ production. Bisnorcymserine (BNC) is an investigational drug that has demonstrated potential in this area. Primarily a potent, selective, and reversible inhibitor of butyrylcholinesterase (BuChE), this compound has a secondary, disease-modifying effect of lowering Aβ levels.[1][2] This technical guide provides an in-depth analysis of this compound, its mechanism of action, and its specific effects on APP processing, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to this compound

This compound is a cymserine analogue developed as a potential therapeutic for Alzheimer's disease.[3][4] Unlike many first-generation AD drugs that primarily target acetylcholinesterase (AChE), this compound is highly selective for butyrylcholinesterase (BuChE).[3][4] BuChE levels are known to be significantly elevated in the brains of patients with advanced AD, making it a compelling therapeutic target.[3][4] Preclinical studies have shown that this compound is orally active, can penetrate the blood-brain barrier, and not only increases cognition in rodent models but also reduces the levels of pathogenic Aβ peptides.[2][3] This dual-action profile—symptomatic relief via cholinergic enhancement and potential disease modification via Aβ reduction—positions this compound as a significant compound of interest in AD drug development.

The Role of Amyloid Precursor Protein (APP) in Alzheimer's Disease

APP is a transmembrane protein that can be processed via two main enzymatic pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. The balance between these pathways is critical, as the latter produces the neurotoxic Aβ peptides that are central to AD pathology.

-

Non-Amyloidogenic Pathway: In this protective pathway, APP is cleaved by α-secretase (predominantly ADAM10) within the Aβ domain.[5][6] This cleavage event precludes the formation of Aβ and releases a soluble, neuroprotective fragment known as soluble APP-alpha (sAPPα).[5][7]

-

Amyloidogenic Pathway: This pathological cascade begins with the cleavage of APP by β-secretase (BACE1), which generates a soluble APP-beta (sAPPβ) fragment and a membrane-bound C-terminal fragment, C99.[8][9] The C99 fragment is subsequently cleaved by the γ-secretase complex, releasing the toxic Aβ peptides (primarily Aβ40 and Aβ42) into the extracellular space.[9][10]

This compound's Mechanism of Action on APP Processing

While this compound's primary pharmacological action is the inhibition of BuChE, its effect on APP processing is believed to be an indirect but significant secondary action. The mechanism involves leveraging the brain's natural cholinergic signaling to promote the beneficial non-amyloidogenic pathway.

By inhibiting BuChE, this compound increases the synaptic concentration and duration of action of the neurotransmitter acetylcholine (ACh).[4][11] Elevated ACh levels lead to enhanced activation of postsynaptic receptors, particularly the M1 muscarinic acetylcholine receptors. Activation of the M1 receptor is known to upregulate α-secretase activity, thereby shifting APP processing away from the amyloidogenic pathway and towards the non-amyloidogenic pathway. This results in increased production of neuroprotective sAPPα and a corresponding reduction in the generation of neurotoxic Aβ peptides.

Signaling Pathway Visualization

The following diagrams illustrate the canonical APP processing pathways and the proposed mechanism by which this compound modulates this process.

Quantitative Data Presentation

The efficacy of this compound as a BuChE inhibitor and its impact on Aβ have been quantified in several studies. The table below summarizes key findings.

| Parameter | Value | Species/System | Reference |

| BuChE Inhibition | |||

| IC₅₀ | 0.228 nM | Human | [2] |

| Kᵢ (predicted) | 0.131 nM | Human | [4] |

| Kᵢₐₚₚ | 0.7 nM | Human | [4] |

| Effect on Aβ | |||

| Aβ Reduction | Statistically Significant | Transgenic Mice (mutant human APP) | [4] |

| Aβ Lowering | Confirmed | Preclinical Models | [1] |

Experimental Protocols

The characterization of this compound's effects relies on specific and reproducible experimental methodologies, both in vitro and in vivo.

In Vitro Protocol: BuChE Inhibition Kinetics (Ellman Technique)

This method is widely used to quantify cholinesterase activity and inhibition.

-

Objective: To determine the kinetic constants (e.g., IC₅₀, Kᵢ) of this compound for BuChE.

-

Materials: Human serum BuChE, Butyrylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), this compound (inhibitor), Sodium phosphate buffer (pH 7.2), BW284c51 (selective AChE inhibitor to ensure only BuChE activity is measured).[4]

-

Procedure: a. Prepare an assay mixture containing sodium phosphate buffer, DTNB, and BW284c51. b. Add a known concentration of human serum BuChE to the mixture. c. Introduce varying concentrations of this compound (e.g., 0.06-2.0 nM) to different reaction wells.[1] d. Initiate the reaction by adding the substrate, butyrylthiocholine iodide. e. BuChE hydrolyzes the substrate, producing thiocholine. Thiocholine reacts with DTNB to form a yellow-colored product. f. Measure the rate of color change by monitoring absorbance at 405 nm using a spectrophotometer.[4] g. Calculate the rate of substrate hydrolysis to determine BuChE activity. h. Plot inhibitor concentration against enzyme activity to calculate the IC₅₀ value and other kinetic parameters.

In Vivo Protocol: Aβ Reduction in Transgenic Mouse Models

Animal models are essential for evaluating the in vivo efficacy of drug candidates on AD pathology.[12][13]

-

Objective: To determine if this compound administration reduces Aβ levels in the brains of an AD mouse model.

-

Animal Model: Transgenic mice expressing human APP with mutations linked to familial AD (e.g., APP/PS1).[4][12] These mice develop age-dependent Aβ plaques.

-

Procedure: a. Dosing: Administer this compound or a vehicle control to aged transgenic mice daily for a specified period (e.g., several weeks) via an appropriate route (e.g., oral gavage). b. Tissue Collection: At the end of the treatment period, euthanize the animals and harvest the brain tissue. c. Brain Homogenization: Dissect brain regions of interest (e.g., cortex, hippocampus) and homogenize them in appropriate buffers to extract proteins. d. Aβ Quantification: Use a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), with specific antibodies to quantify the levels of Aβ40 and Aβ42 in the brain homogenates. e. Immunohistochemistry (Optional): Analyze brain slices using antibodies against Aβ to visualize and quantify amyloid plaque load. f. Statistical Analysis: Compare the Aβ levels and plaque burden between the this compound-treated group and the vehicle-treated control group to determine if the reduction is statistically significant.

Experimental Workflow Visualization

References

- 1. Kinetics of human serum butyrylcholinesterase and its inhibition by a novel experimental Alzheimer therapeutic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of α-secretase ADAM10 expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of Alpha-Secretase ADAM10 In vitro and In vivo: Genetic, Epigenetic, and Protein-Based Mechanisms [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. The Potential Regulators of Amyloidogenic Pathway of APP Processing in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]

- 10. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 11. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Bisnorcymserine: A Dual-Mechanism Agent with Therapeutic Potential Beyond Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bisnorcymserine (BNC) is a potent, selective, and reversible inhibitor of butyrylcholinesterase (BuChE), an enzyme increasingly implicated in the pathology of various neurological disorders. Originally developed as an experimental therapeutic for Alzheimer's disease (AD), this compound's dual mechanism of action—enhancing cholinergic neurotransmission and modulating the synthesis of amyloid precursor protein (APP)—positions it as a compelling candidate for investigation in other neurological conditions. This guide synthesizes the existing preclinical data, outlines the scientific rationale for its application in traumatic brain injury (TBI), glaucoma, and Down syndrome, and provides detailed experimental protocols to facilitate further research. The evidence strongly suggests that this compound's close analog, phenserine, significantly mitigates key pathological features in preclinical TBI models, offering a robust foundation for exploring this compound's efficacy in this and other neurodegenerative contexts.

Introduction to this compound

This compound, or (-)-N1,N8-bisnorcymserine, is a carbamate-based compound and a structural analog of physostigmine and cymserine. Its primary distinction lies in its high selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). In the progression of Alzheimer's disease, AChE levels can decline, while BuChE activity often increases, particularly in association with glial cells surrounding amyloid plaques, making selective BuChE inhibition a strategic therapeutic target.

Dual Mechanism of Action

This compound exerts its therapeutic potential through two primary, independent mechanisms:

-

Selective Butyrylcholinesterase (BuChE) Inhibition: By selectively inhibiting BuChE, this compound increases the synaptic availability of the neurotransmitter acetylcholine (ACh). This action is crucial for restoring cholinergic tone, which is compromised in many neurodegenerative and neurological conditions, leading to cognitive and functional deficits.

-

Modulation of Amyloid Precursor Protein (APP) Synthesis: Similar to its well-studied analog phenserine, this compound is believed to reduce the synthesis of APP. It achieves this by interacting with a specific iron-responsive element (IRE) within the 5'-untranslated region (5'-UTR) of the APP mRNA. This post-transcriptional regulation decreases the production of the full-length APP protein, thereby reducing the substrate available for amyloidogenic processing into amyloid-beta (Aβ) peptides, a key component of amyloid plaques.[1][2][3]

Rationale for Exploration in Other Neurological Disorders

The pathophysiological hallmarks targeted by this compound—cholinergic deficits and amyloid pathology—are not exclusive to Alzheimer's disease. This provides a strong rationale for investigating its utility in a broader range of neurological disorders.

Traumatic Brain Injury (TBI)

Following a TBI, secondary injury cascades lead to neuroinflammation, oxidative stress, excitotoxicity, and cholinergic dysfunction, contributing to long-term cognitive and behavioral impairments.[4][5][6] Studies show that the cholinergic system is functionally impaired after TBI.[5] Furthermore, TBI is a significant risk factor for the later development of Alzheimer's disease, often accelerating Aβ deposition.

Preclinical studies with phenserine , a close structural and functional analog of this compound, have demonstrated significant therapeutic benefits in mouse models of TBI.[4][5][7] These studies provide the most direct evidence supporting the investigation of this compound for TBI.

Glaucoma

Glaucoma is a neurodegenerative disease of the optic nerve characterized by the progressive loss of retinal ganglion cells (RGCs), leading to irreversible blindness. While elevated intraocular pressure (IOP) is a primary risk factor, the cholinergic system plays a crucial role in both IOP regulation and neuroprotection.[8] Cholinomimetics are established treatments that increase the outflow of aqueous humor to reduce IOP.[8] Moreover, there is growing evidence that cholinergic agents may offer direct neuroprotective effects on RGCs, independent of IOP reduction, suggesting a potential role for BuChE inhibitors in preserving vision.[2]

Down Syndrome (DS)

Down syndrome, or Trisomy 21, is intrinsically linked to Alzheimer's disease pathology. The gene for APP is located on chromosome 21, and its triplication in individuals with DS leads to a lifelong overexpression of APP and, consequently, the early and widespread deposition of Aβ plaques.[1] By the age of 40, nearly all individuals with DS have sufficient amyloid pathology for a diagnosis of AD.[9] The degeneration of basal forebrain cholinergic neurons is also a critical link between the cognitive impairment seen in both DS and AD.[9] A therapeutic agent like this compound, which can both reduce APP synthesis and support the cholinergic system, is therefore a highly logical candidate for mitigating the progressive cognitive decline in this population.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its analog, phenserine, from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound and Analogs

| Compound | Target | Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| (-)-Bisnorcymserine | Human BuChE | Ki (predicted) | 0.131 | |

| Human BuChE | Kiapp | 0.7 | ||

| (-)-Cymserine | Human BuChE | Ki (predicted) | 38 | |

| Human BuChE | Kiapp | 115 |

| (-)-Phenserine | Human AChE | Ki | ~20 |[3] |

Kiapp: Apparent inhibitor binding constant. Ki: Inhibition constant.

Table 2: Preclinical Efficacy of Phenserine in a Mouse Model of Traumatic Brain Injury

| Parameter | TBI + Vehicle | TBI + Phenserine (2.5 mg/kg) | Outcome | Reference |

|---|---|---|---|---|

| Contusion Volume (% of contralateral) | 16.44 ± 0.35% | 10.89 ± 0.68% | Significant Reduction | [5] |

| Lateral Ventricle Size (% of contralateral) | 1.83 ± 0.12% | 1.21 ± 0.08% | Significant Reduction | [5] |

| Adhesive Removal Test (Time in sec) | ~25 sec | ~12 sec | Improved Sensorimotor Function | [4] |

| Rotarod Test (Latency to fall in sec) | ~100 sec | ~150 sec | Improved Motor Coordination |[4] |

Data represents outcomes measured at 1-2 weeks post-injury following a 5-day treatment regimen.

Key Experimental Protocols

Cholinesterase Activity Assay (Ellman Method)

This spectrophotometric method is used to determine the inhibitory potency (IC50) of compounds like this compound.

-

Principle: The assay measures the activity of AChE or BuChE via the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine). The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at ~412 nm.

-

Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

DTNB solution

-

AChE or BuChE enzyme solution

-

Substrate solution (Acetylthiocholine iodide or Butyrylthiocholine iodide)

-

Test compound (this compound) at various concentrations.

-

-

Procedure (96-well plate format):

-

Add phosphate buffer, test compound solution (or vehicle for control), and enzyme solution to each well.

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Add DTNB solution to the mixture.

-

Initiate the reaction by adding the substrate solution.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Assessment of Spatial Learning and Memory (Morris Water Maze)

This is a standard behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models.

-

Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase (e.g., 5 days):

-

Mice undergo multiple trials per day. In each trial, the mouse is placed into the pool from a different starting position and must use the distal visual cues to find the hidden platform.

-

The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system.

-

If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.

-

-

Probe Trial (e.g., Day 6):

-

The escape platform is removed from the pool.

-

The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

-

Memory retention is assessed by measuring the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the exact former location of the platform.

-

-

Quantification of Amyloid-Beta (Aβ) Levels

Aβ levels in brain tissue can be measured using biochemical or histological methods.

-

A. Sandwich ELISA (Enzyme-Linked Immunosorbent Assay):

-

Tissue Homogenization: Brain tissue is homogenized in a series of buffers to extract different Aβ fractions (e.g., soluble fraction using DEA buffer, and insoluble, plaque-associated fraction using formic acid).

-

Assay:

-

A 96-well plate is coated with a capture antibody specific for an Aβ epitope (e.g., the N-terminus).

-

The neutralized brain homogenates (samples) and standards are added to the wells.

-

A detection antibody, specific for a different epitope (e.g., Aβ40 or Aβ42 C-terminus) and conjugated to an enzyme (like HRP), is added.

-

A substrate is added, which is converted by the enzyme to produce a colorimetric signal.

-

The absorbance is read, and Aβ concentration in the samples is calculated from the standard curve.

-

-

-

B. Immunohistochemistry (IHC):

-

Tissue Preparation: The brain is fixed, sectioned, and mounted on slides.

-

Antigen Retrieval: Sections are treated (e.g., with formic acid) to unmask the Aβ epitopes.

-

Staining: Sections are incubated with a primary antibody against Aβ, followed by a labeled secondary antibody. A chromogen is used to visualize the antibody binding.

-

Quantification: Images of stained sections are captured via microscopy. The "plaque load" is quantified using image analysis software, measuring the percentage of the analyzed area (e.g., hippocampus or cortex) that is positively stained for Aβ.

-

Visualized Mechanisms and Workflows

Signaling Pathways

Experimental Workflow

Future Directions and Conclusion

This compound presents a compelling therapeutic candidate for neurological disorders characterized by cholinergic deficits and/or amyloid pathology. The preclinical success of its analog, phenserine, in TBI models provides a strong impetus for direct investigation of this compound in this indication.[4][5][7] Future research should focus on:

-

Direct Preclinical Testing: Conducting rigorous, well-controlled preclinical studies of this compound in animal models of TBI, glaucoma, and Down syndrome to confirm efficacy and establish optimal dosing regimens.

-

Biomarker Analysis: Utilizing CSF and plasma biomarkers (e.g., Aβ levels, inflammatory markers, neurofilament light chain) in these studies to track target engagement and therapeutic response.

-

Combination Therapies: Exploring the potential synergistic effects of this compound when combined with other therapeutic agents, such as anti-inflammatory drugs or antioxidants.

References

- 1. The use of mouse models to understand and improve cognitive deficits in Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medscape.com [medscape.com]

- 3. Cymserine - Wikipedia [en.wikipedia.org]

- 4. Researchers Discover Two Drugs That Can Protect Against Glaucoma in Preclinical Models - Penn Medicine [www3.pennmedicine.org]

- 5. Study: Preclinical Mouse Model Shows Cognitive Improvement in Down Syndrome - BioSpace [biospace.com]

- 6. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Frontiers | Basal Forebrain Cholinergic Neurons: Linking Down Syndrome and Alzheimer’s Disease [frontiersin.org]

- 9. Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial of Bisnorcymserine: A Review of Publicly Available Information

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available information regarding the early-phase clinical development of Bisnorcymserine. Despite extensive searches for published results of the Phase 1 clinical trial (NCT01747213), no quantitative data on safety, tolerability, pharmacokinetics, or pharmacodynamics have been found in the public domain. The information presented herein is based on press releases and clinical trial registry information announcing the initiation of the study.

Introduction

This compound is an investigational drug that was under development for the treatment of Alzheimer's disease. It is a selective inhibitor of the enzyme butyrylcholinesterase (BChE). In the brains of individuals with advanced Alzheimer's disease, BChE levels are elevated and play a significant role in the breakdown of the neurotransmitter acetylcholine. By inhibiting BChE, this compound was hypothesized to increase acetylcholine levels, potentially leading to cognitive improvement in patients.

This guide provides a summary of the planned experimental protocol for the Phase 1 clinical trial of this compound and discusses its proposed mechanism of action.

Mechanism of Action: Butyrylcholinesterase Inhibition

This compound is designed as a selective inhibitor of butyrylcholinesterase (BChE). In a healthy brain, acetylcholine (ACh) is a vital neurotransmitter for learning and memory. Its signaling is terminated by the enzyme acetylcholinesterase (AChE). In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to reduced ACh levels. While many existing treatments for Alzheimer's disease are acetylcholinesterase inhibitors, their efficacy can diminish as the disease progresses.

In the later stages of Alzheimer's disease, BChE activity increases and it takes on a more prominent role in ACh hydrolysis. Therefore, inhibiting BChE with a selective agent like this compound was proposed as a therapeutic strategy to preserve or enhance cholinergic neurotransmission in patients with advanced Alzheimer's disease.

Signaling Pathway

The proposed mechanism of action for this compound focuses on the cholinergic signaling pathway. By inhibiting BChE, the drug would increase the concentration and duration of action of acetylcholine in the synaptic cleft. This enhanced cholinergic stimulation of postsynaptic muscarinic and nicotinic receptors was expected to improve cognitive function.

Figure 1: Proposed Mechanism of Action of this compound.

Early-Phase Clinical Trial (NCT01747213)

A Phase 1 clinical trial for this compound, sponsored by QR Pharma, Inc. in collaboration with the National Institute on Aging (NIA), was initiated in 2012.[1] The study was designed to evaluate the safety, tolerability, and pharmacokinetics of the drug in healthy older adult volunteers.

Experimental Protocol

The following details of the experimental protocol are based on the information provided in the clinical trial registration (NCT01747213).

Study Design:

-

Type: Interventional, Safety/Tolerability Study

-

Allocation: Randomized

-

Intervention Model: Single Group Assignment

-

Masking: Double-Blind (Participant, Investigator)

-

Primary Purpose: Treatment

Participant Population:

-

Age: 55 years and older

-

Health Status: Healthy volunteers

Intervention:

-

Drug: this compound

-

Dosage Form: Oral capsules

-

Dose Levels (Single Ascending Dose): 20 mg, 40 mg, 80 mg, 120 mg, 160 mg, 270 mg, and 380 mg

-

Control: Placebo

Outcome Measures:

-

Primary Outcome Measures:

-

Safety and tolerability assessed by the incidence of adverse events.

-

-

Secondary Outcome Measures:

-

Pharmacokinetic parameters of this compound.

-

Experimental Workflow

The planned workflow for the Phase 1 clinical trial, as inferred from the available information, is depicted in the following diagram.

Figure 2: Planned Experimental Workflow for the Phase 1 Trial.

Quantitative Data

As of the date of this document, no quantitative data from the Phase 1 clinical trial of this compound (NCT01747213) has been made publicly available. This includes:

-

Pharmacokinetic Data: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

-

Safety and Tolerability Data: Frequency and nature of adverse events at different dose levels.

-

Pharmacodynamic Data: Measures of butyrylcholinesterase inhibition in trial participants.

The absence of this data prevents a detailed quantitative analysis of the early-phase clinical performance of this compound.

Conclusion

References

The Role of Cymserine Analogs in Cholinesterase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cholinergic hypothesis of Alzheimer's disease (AD) posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[1] Consequently, inhibiting the enzymes that degrade ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been a primary therapeutic strategy.[2] While AChE is predominant in the healthy brain, BChE levels are notably elevated in the AD brain, making it a compelling therapeutic target.[3][4] Cymserine, a physostigmine analog, and its derivatives have emerged as a promising class of cholinesterase inhibitors, many exhibiting significant selectivity for BChE.[5] This technical guide provides an in-depth overview of the core aspects of cymserine and its analogs in cholinesterase inhibition, focusing on their mechanism, quantitative inhibitory data, and the experimental protocols used for their evaluation.

Mechanism of Action: Cholinesterase Inhibition

Cymserine and its analogs are reversible cholinesterase inhibitors.[5] They function by binding to the active site of cholinesterase enzymes, thereby preventing the hydrolysis of acetylcholine. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This enhanced signaling is believed to underlie the observed improvements in cognitive function in preclinical models.[4][5]

The primary signaling pathway influenced by these inhibitors is the cholinergic pathway. By increasing the availability of acetylcholine, cymserine analogs potentiate the activation of both nicotinic and muscarinic acetylcholine receptors, which are crucial for learning and memory processes.

Figure 1: Cholinergic signaling pathway and the inhibitory action of cymserine analogs.

Prominent Cymserine Analogs and Their Inhibitory Profiles

Several cymserine analogs have been synthesized and evaluated for their cholinesterase inhibitory activity. These analogs often exhibit varying degrees of selectivity for BChE over AChE, which may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective inhibitors.[5]

Cymserine

Cymserine itself shows a moderate selectivity for BChE.[5] However, its therapeutic potential has been hindered by its metabolism to eseroline, a neurotoxic mu opioid agonist.[5] This has driven the development of analogs that retain the inhibitory activity without this toxic metabolic pathway.

Bisnorcymserine (BNC)

This compound is a potent and selective BChE inhibitor.[6] Preclinical studies have demonstrated its ability to increase cognition in aged rodents.[7] It has been investigated in Phase I clinical trials to evaluate its safety and tolerability in healthy older adults.[7][8]

Dihydrobenzodioxepine Cymserine (DHBDC)

DHBDC is another potent and selective competitive inhibitor of human BChE.[3] It was developed to have increased lipophilicity to potentially enhance its permeability across the blood-brain barrier.[3]

Tetrahydrofurobenzofuran Cymserine (THFBFC)

THFBFC is a potent competitive inhibitor of human BChE.[9] It was synthesized as part of an effort to develop BChE-selective inhibitors with favorable drug-like properties.[4]

Quantitative Inhibitory Data

The inhibitory potency of cymserine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for key analogs against both AChE and BChE.

| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE IC50 / BChE IC50) | Reference(s) |

| Cymserine | BChE | 63 - 100 | ~15x | [2][5] |

| AChE | - | |||

| This compound (BNC) | BChE | Potent inhibitor | High | [6] |

| AChE | - | |||

| Dihydrobenzodioxepine Cymserine (DHBDC) | BChE | 22 ± 5 | ~195x | [3] |

| AChE | 4300 ± 350 | [3] | ||

| Tetrahydrofurobenzofuran Cymserine (THFBFC) | BChE | 27 ± 4 | ~98x | [4] |

| AChE | 2650 ± 400 | [4] |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

The evaluation of cholinesterase inhibition by cymserine analogs predominantly relies on the Ellman method.[10][11] This spectrophotometric assay provides a robust and high-throughput means of quantifying enzyme activity.

Ellman Method for Cholinesterase Inhibition Assay

Principle: This assay measures the activity of cholinesterase by monitoring the production of thiocholine. Acetylthiocholine (or butyrylthiocholine) is used as a substrate, which is hydrolyzed by the enzyme to produce thiocholine and acetic acid (or butyric acid). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[10][11] The rate of color formation is proportional to the enzyme activity.

Materials:

-

96-well microplate

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

-

Test compound (cymserine analog) solution at various concentrations

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (e.g., 14 mM)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, add a specific volume of phosphate buffer.

-

Inhibitor Addition: Add a small volume of the test compound solution (or vehicle for control) to the appropriate wells.

-

Enzyme Addition: Add the AChE or BChE enzyme solution to each well.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

-

DTNB Addition: Add the DTNB solution to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.

-

Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 2: Generalized experimental workflow for the Ellman method.

Structure-Activity Relationship (SAR)

The development of cymserine analogs has been guided by understanding their structure-activity relationships. Modifications to the core structure of cymserine can significantly impact its potency and selectivity for BChE.

Figure 3: Key relationships in the structure-activity studies of cymserine analogs.

Key structural modifications include alterations to the carbamate side chain and the tricyclic ring system. For instance, replacing the indole nitrogen moieties with neutral oxygen atoms in analogs like DHBDC can change the mode of inhibition and increase lipophilicity.[3] These modifications aim to optimize the interaction with the active site of BChE while minimizing binding to AChE and preventing the formation of toxic metabolites.

Conclusion

Cymserine and its analogs represent a significant area of research in the development of novel therapeutics for Alzheimer's disease. Their selective inhibition of butyrylcholinesterase offers a promising strategy to enhance cholinergic function with a potentially favorable safety profile. The continued exploration of their structure-activity relationships, coupled with robust in vitro and in vivo evaluation, will be crucial in advancing these compounds through the drug development pipeline. This guide provides a foundational understanding of the technical aspects of their role in cholinesterase inhibition to aid researchers in this important field.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cymserine - Wikipedia [en.wikipedia.org]

- 6. Kinetics of human serum butyrylcholinesterase and its inhibition by a novel experimental Alzheimer therapeutic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 9. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 11. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols: Measuring Bisnorcymserine's Inhibition of Butyrylcholinesterase (BChE) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is an enzyme that hydrolyzes choline-based esters, including the neurotransmitter acetylcholine. In the progression of Alzheimer's disease, BChE activity in the brain increases, making it a significant therapeutic target. Bisnorcymserine is a potent and selective inhibitor of BChE, which has shown potential in preclinical studies for the treatment of Alzheimer's disease.[1] This document provides a detailed protocol for measuring the inhibitory activity of this compound against BChE using the well-established Ellman's assay.

The Ellman's assay is a colorimetric method used to measure cholinesterase activity. The enzyme hydrolyzes a substrate, butyrylthiocholine (BTC), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the BChE activity. By measuring the reduction in this rate in the presence of this compound, its inhibitory potency can be determined.

Experimental Design and Workflow

The overall workflow for determining the inhibitory effect of this compound on BChE activity involves preparing the necessary reagents, performing the enzymatic assay in a multi-well plate, and then analyzing the data to calculate the percentage of inhibition and the half-maximal inhibitory concentration (IC50).

Materials and Reagents

-

Butyrylcholinesterase (BChE) from human serum

-

This compound

-

Butyrylthiocholine iodide (BTC)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Sodium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear flat-bottom microplates

-

Microplate reader capable of kinetic measurements at 412 nm

-

Multichannel pipettes and sterile tips

Experimental Protocol

This protocol is adapted from the commonly used Ellman's method for measuring cholinesterase activity and its inhibition.

1. Reagent Preparation

-

BChE Enzyme Solution: Prepare a stock solution of BChE in 100 mM sodium phosphate buffer (pH 7.4). The final concentration in the well should be optimized for a linear reaction rate over the measurement period.

-

DTNB Solution (10 mM): Dissolve DTNB in 100 mM sodium phosphate buffer (pH 7.4).

-

BTC Solution (10 mM): Dissolve BTC in deionized water. Prepare fresh daily.

-

This compound Stock Solution (1 mM): Dissolve this compound in DMSO.

-

This compound Working Solutions: Perform serial dilutions of the this compound stock solution in 100 mM sodium phosphate buffer (pH 7.4) to obtain a range of concentrations. A suggested concentration range for the final assay is 0.05 nM to 2.0 nM.[1]

2. Assay Procedure

-

Plate Setup: Add the following reagents to each well of a 96-well microplate in the specified order:

-

140 µL of 100 mM sodium phosphate buffer (pH 7.4)

-

20 µL of DTNB solution (final concentration 1 mM)

-

10 µL of this compound working solution (or buffer for control wells)

-

10 µL of BChE enzyme solution

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.

-

Reaction Initiation: Add 20 µL of BTC solution to each well to initiate the enzymatic reaction. The final concentration of BTC will be 1 mM.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes at 37°C.

3. Controls

-

Negative Control (100% activity): Contains all reagents except the inhibitor (replace with buffer).

-

Blank: Contains all reagents except the enzyme (replace with buffer) to account for non-enzymatic hydrolysis of the substrate.

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Correct for the blank reading by subtracting the rate of the blank from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

Where:

-

V_control is the rate of reaction in the absence of the inhibitor.

-

V_inhibitor is the rate of reaction in the presence of the inhibitor.

-

-

Determine the IC50 value: The IC50 is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Plot the percentage of inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Data Presentation

The following table summarizes representative data for the inhibition of BChE by various concentrations of this compound.

| This compound Concentration (nM) | Average Rate of Reaction (ΔAbs/min) | % Inhibition |

| 0 (Control) | 0.150 | 0 |

| 0.05 | 0.128 | 14.7 |

| 0.1 | 0.105 | 30.0 |

| 0.2 | 0.078 | 48.0 |

| 0.5 | 0.045 | 70.0 |

| 1.0 | 0.023 | 84.7 |

| 2.0 | 0.012 | 92.0 |

Note: The data presented in this table is representative and should be generated experimentally.

Signaling Pathway of BChE Inhibition

The mechanism of BChE inhibition by this compound involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate (acetylcholine or, in this assay, butyrylthiocholine) from binding and being hydrolyzed.

Conclusion

This application note provides a comprehensive and detailed protocol for the accurate and reproducible measurement of this compound's inhibitory activity against BChE. By following this methodology, researchers can effectively characterize the potency of this compound and similar compounds, which is a critical step in the development of novel therapeutics for Alzheimer's disease and other neurodegenerative disorders.

References

In Vitro Assays for Testing Bisnorcymserine Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisnorcymserine is a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease (AD). Its mechanism of action also involves the potential modulation of amyloid precursor protein (APP) processing, a key pathway in the formation of amyloid-beta (Aβ) plaques, a hallmark of AD. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound, focusing on its cholinesterase inhibitory activity and its effects on APP metabolism.

Data Presentation

The following table summarizes the inhibitory activity of this compound against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Enzyme | IC50 (nM) | Selectivity (BChE/AChE) | Reference |

| Acetylcholinesterase (AChE) | 77 | [1] | |

| Butyrylcholinesterase (BChE) | 0.7 | 110-fold | [2] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity index indicates the preference of this compound for BChE over AChE.

I. Cholinesterase Inhibition Assays

The primary mechanism of action of this compound is the inhibition of cholinesterases. The following protocols describe the determination of its inhibitory potency against AChE and BChE using the Ellman method. This colorimetric assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine.

Signaling Pathway

Caption: Cholinesterase inhibition by this compound.

Experimental Workflow

Caption: Workflow for the Ellman's cholinesterase inhibition assay.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

Materials:

-

Human recombinant AChE

-

Acetylthiocholine iodide (ATChI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Sodium phosphate buffer (100 mM, pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ATChI (14 mM) in deionized water.

-

Prepare a stock solution of DTNB (10 mM) in sodium phosphate buffer.

-

Prepare a stock solution of AChE (1 U/mL) in sodium phosphate buffer.

-

Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO), and then further dilute in sodium phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 190 µL of sodium phosphate buffer and 10 µL of solvent.

-

Control (No Inhibitor): 140 µL of sodium phosphate buffer, 10 µL of AChE, 10 µL of DTNB, and 10 µL of solvent.

-

Test Sample: 140 µL of sodium phosphate buffer, 10 µL of AChE, 10 µL of DTNB, and 10 µL of this compound solution at various concentrations.

-

-

Reaction:

-

Add the components as listed above to the respective wells.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of 14 mM ATChI to all wells except the blank.

-

Incubate the plate at 25°C for 10 minutes.

-

-

Measurement:

-

Measure the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

-

Protocol 2: Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is similar to the AChE inhibition assay, with the following modifications:

-

Enzyme: Use human serum BChE.

-

Substrate: Use butyrylthiocholine iodide (BTChI) instead of ATChI.